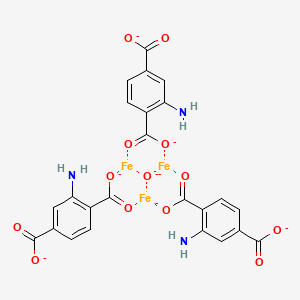

Fe-MIL-88B-NH; NH-MIL-88B(Fe)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Fe-MIL-88B-NH, also known as NH-MIL-88B(Fe), is a metal-organic framework (MOF) that has garnered significant attention due to its unique structural properties and versatile applications. This compound is characterized by its amine-functionalized framework, which enhances its chemical reactivity and stability. The iron-based MOF is known for its large specific surface area, tunable porosity, and excellent thermal stability, making it suitable for various applications in catalysis, sensing, and environmental remediation .

Métodos De Preparación

Fe-MIL-88B-NH can be synthesized through various methods, with the solvothermal method being the most common. In this method, iron salts and organic linkers are dissolved in a solvent and heated in a sealed vessel at elevated temperatures. The reaction typically involves the use of iron(III) chloride and 2-aminoterephthalic acid as precursors. The mixture is heated at temperatures ranging from 100°C to 180°C for several hours to form the MOF . Another method involves microwave-assisted synthesis, which offers a rapid and efficient route to produce the compound .

Análisis De Reacciones Químicas

Fe-MIL-88B-NH undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is its use as a catalyst in the Fenton-like degradation of organic pollutants, where it acts as a peroxidase-like catalyst to generate hydroxyl radicals from hydrogen peroxide . The compound also exhibits electrocatalytic activity for nitrogen reduction reactions, converting nitrogen to ammonia under ambient conditions . Common reagents used in these reactions include hydrogen peroxide, nitrogen gas, and various organic substrates.

Aplicaciones Científicas De Investigación

Fe-MIL-88B-NH has a wide range of scientific research applications:

Environmental Remediation: It is used as a photocatalyst for the degradation of pollutants such as methylene blue and chromium(VI) in water

Biomedical Applications:

Mecanismo De Acción

The mechanism of action of Fe-MIL-88B-NH involves its ability to generate reactive oxygen species (ROS) such as hydroxyl radicals, which are crucial for its catalytic activity in pollutant degradation. The iron centers in the MOF facilitate the redox reactions, while the amine functional groups enhance the adsorption of substrates and intermediates . In electrocatalytic applications, the compound’s structure allows for efficient electron transfer, promoting the reduction of nitrogen to ammonia .

Comparación Con Compuestos Similares

Fe-MIL-88B-NH is unique due to its amine-functionalized framework, which distinguishes it from other iron-based MOFs such as MIL-101(Fe) and MIL-53(Fe). These similar compounds also exhibit high surface areas and catalytic activities but lack the specific functional groups that enhance the reactivity and stability of Fe-MIL-88B-NH . Additionally, La-doped MIL-88B(Fe) and NH2-MIL-88B(Fe) are variations that incorporate different metal ions or functional groups to further enhance their properties .

Propiedades

Fórmula molecular |

C24H15Fe3N3O13-8 |

|---|---|

Peso molecular |

720.9 g/mol |

Nombre IUPAC |

2-aminoterephthalate;iron;oxygen(2-) |

InChI |

InChI=1S/3C8H7NO4.3Fe.O/c3*9-6-3-4(7(10)11)1-2-5(6)8(12)13;;;;/h3*1-3H,9H2,(H,10,11)(H,12,13);;;;/q;;;;;;-2/p-6 |

Clave InChI |

NPXTZVWEBMWCPS-UHFFFAOYSA-H |

SMILES canónico |

C1=CC(=C(C=C1C(=O)[O-])N)C(=O)[O-].C1=CC(=C(C=C1C(=O)[O-])N)C(=O)[O-].C1=CC(=C(C=C1C(=O)[O-])N)C(=O)[O-].[O-2].[Fe].[Fe].[Fe] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3AS,7AR)-1-Benzylhexahydro-1H-imidazo[4,5-C]pyridin-2(3H)-one hcl](/img/structure/B14032484.png)

![8-(Benzyl(tert-butoxycarbonyl)amino)-1-oxaspiro[4.5]decane-2-carboxylic acid](/img/structure/B14032500.png)

![(3,5-Difluoro-4'-methyl-[1,1'-biphenyl]-4-yl)(methyl)sulfane](/img/structure/B14032508.png)

![but-3-enylbenzene;(E)-N-[(E)-(4-but-3-enylphenyl)methylideneamino]ethanimine](/img/structure/B14032528.png)

![(S)-(5,6-Dihydro-8H-imidazo[2,1-C][1,4]oxazin-6-YL)methanol](/img/structure/B14032572.png)